
2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” is a chemical compound that is part of a class of compounds known as pyridinones . Pyridinones are known for their wide range of pharmacological activities . This compound is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of pyridinone and pyrazole derivatives based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group . The condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst affords the corresponding pyridinone derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst . Furthermore, the reaction of cyanoacrylamide derivatives with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide affords the corresponding pyrazole derivatives .Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could potentially be explored for its efficacy against various viral pathogens, contributing to the development of new antiviral drugs.
Anticancer Potential
Indole derivatives have also been recognized for their anticancer activities. The structural similarity of our compound to these derivatives indicates a promising avenue for research into its anticancer applications. By testing against various cancer cell lines, researchers could determine the compound’s effectiveness in inhibiting tumor growth or inducing apoptosis in cancerous cells .
Antibacterial and Antibiotic Development
Research on related compounds such as thiophene-2-carboxamide derivatives has led to the development of new antibiotic and antibacterial drugs. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could be synthesized into various scaffolds to screen for antibacterial efficacy.
Photopolymerization Process Acceleration
Derivatives of “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” have been discovered to accelerate the cationic photopolymerization process. This application is particularly relevant in the field of materials science, where the compound could be used to enhance the efficiency of photopolymerization, a critical process in the manufacturing of plastics and coatings .
Antioxidant Properties
Compounds with an indole nucleus, like our compound, are known to possess antioxidant properties. These properties are crucial in the pharmaceutical industry for the development of treatments that can protect the body from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic activity, which implies that “2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide” could be a candidate for the development of new antidiabetic medications. Its potential to modulate blood sugar levels could be explored through pharmacological studies .
properties
IUPAC Name |
2-amino-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12(9-10-13-6-3-2-4-7-13)19-16(20)14-8-5-11-18-15(14)17/h2-8,11-12H,9-10H2,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLVFHWXSXUSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2905710.png)
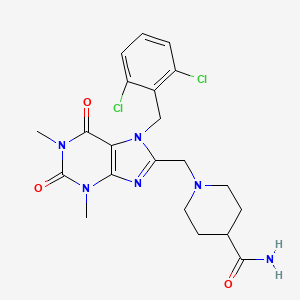
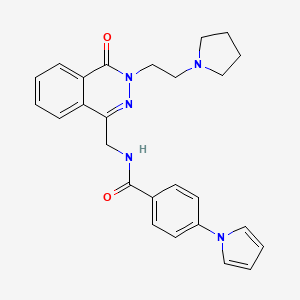
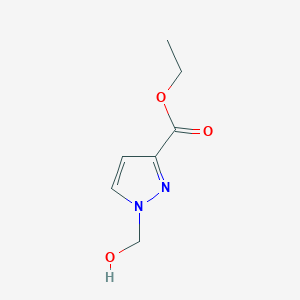
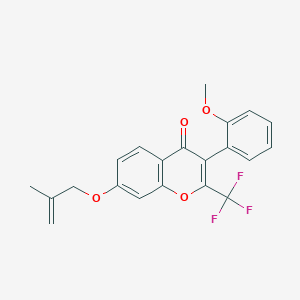

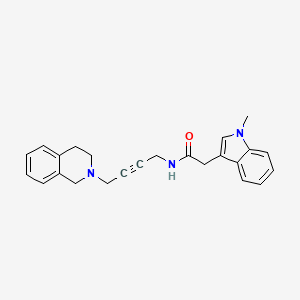
![9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2905725.png)
![N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2905726.png)
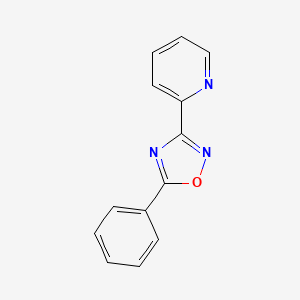
![Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2905730.png)


![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B2905733.png)